molecular formula C20H17N5O2S B2798429 (E)-3-(2-methoxyphenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide CAS No. 1904645-86-8

(E)-3-(2-methoxyphenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide

Cat. No.: B2798429
CAS No.: 1904645-86-8
M. Wt: 391.45
InChI Key: WKAMWVYIZSIIIH-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-methoxyphenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a synthetic chemical reagent designed for research applications, incorporating multiple privileged heterocyclic structures known for their relevance in medicinal chemistry. The core of the molecule is the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a bicyclic system noted for its unique physicochemical properties. This heterocycle features a high dipole moment, which can facilitate π-π stacking interactions in molecular recognition, and multiple nitrogen atoms that act as strong hydrogen bond acceptors, making it a valuable scaffold in drug discovery for targeting various enzymes and receptors . The molecule is further functionalized with a thiophene heterocycle and an (E)-acrylamide linker attached to a methoxyphenyl group. The planar, electron-rich thiophene can contribute to additional hydrophobic and stacking interactions, while the acrylamide moiety can serve as a rigid conformational constraint or as a Michael acceptor for covalent binding studies in probe development. The [1,2,4]triazolo[4,3-b]pyridazine ring system has been identified as a key pharmacophore in several bioactive compounds. Notably, analogs based on this scaffold have demonstrated potent anti-parasitic activity, such as against Cryptosporidium parvum, highlighting its potential in infectious disease research . Furthermore, the inherent polarity and hydrogen-bonding capacity of the pyridazine ring can be strategically utilized to optimize the physicochemical properties of lead compounds, potentially reducing undesired lipophilicity and mitigating off-target effects such as inhibition of the hERG potassium channel . This compound is offered as a high-purity chemical tool for scientists exploring new chemical space in hit-to-lead optimization campaigns, investigating protein-ligand interactions, or developing new probes for biological systems. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-27-17-5-3-2-4-14(17)6-9-20(26)21-12-19-23-22-18-8-7-16(24-25(18)19)15-10-11-28-13-15/h2-11,13H,12H2,1H3,(H,21,26)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAMWVYIZSIIIH-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-methoxyphenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H19N5O2S\text{C}_{20}\text{H}_{19}\text{N}_{5}\text{O}_{2}\text{S}

This structure features a methoxyphenyl group, a thiophene moiety, and a triazolo-pyridazine framework, which are known to contribute to various biological activities.

Pharmacological Activities

Research indicates that compounds containing similar structural motifs exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Compounds with triazole and thiophene rings have demonstrated significant antimicrobial effects against various pathogens. For instance, derivatives of 1,2,4-thiadiazole have been reported to possess antimicrobial properties against bacteria and fungi .
  • Anticancer Properties : The triazole derivatives are known for their anticancer activities. A study highlighted that compounds derived from triazolo-thiadiazines exhibited potent cytotoxicity against several cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties due to the presence of the acrylamide group, which is known to inhibit cyclooxygenase (COX) enzymes . This inhibition can reduce inflammation and pain.
  • Neuroprotective Effects : Some studies have indicated that similar compounds may have neuroprotective effects by inhibiting acetylcholinesterase (AChE), thus enhancing cholinergic transmission . This could be beneficial in treating neurodegenerative diseases.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity : A derivative similar to the target compound was tested against human breast cancer cell lines (T47D). It exhibited an IC50 value of 27.3 μM, indicating significant anticancer potential .
  • Antimicrobial Screening : A series of triazole-thiadiazole derivatives were screened for antimicrobial activity against a panel of bacteria and fungi. One compound showed effectiveness comparable to standard antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles , including those containing pyridazine and thiophene moieties, exhibit significant antimicrobial properties. The compound may share these attributes due to its structural components. Studies have shown that related triazole derivatives possess broad-spectrum antibacterial activity against various pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound TypeActivity Against PathogensReference
1,2,4-Triazole DerivativesS. aureus, E. coli
Thiophene-containing TriazolesBroad-spectrum antibacterial
Pyridazine DerivativesAntifungal and antibacterial

Anticancer Potential

The compound's structural features suggest it could have anticancer properties. Triazole derivatives have been reported to exhibit chemopreventive effects and can induce apoptosis in cancer cells . Notably, compounds with thiophene and triazole linkages have shown promise in inhibiting tumor growth in various cancer models.

Case Study: Triazole Derivatives in Cancer Research

In a study evaluating the anticancer activity of triazole derivatives, several compounds demonstrated significant cytotoxicity against human cancer cell lines. The mechanism of action involved the induction of oxidative stress leading to cell death. The presence of methoxy and thiophene groups was correlated with enhanced activity .

Anti-Tubercular Activity

The search for new anti-tubercular agents is critical due to the rising resistance to existing drugs. Compounds similar to the one discussed have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. In particular, triazole derivatives have shown promising results with IC50 values indicating potent activity against drug-resistant strains .

Table 2: Efficacy Against Mycobacterium tuberculosis

Compound TypeIC50 (μM)Reference
Triazole Derivatives1.35 - 2.18
Thiophene-Triazole HybridsSignificant Activity

Pharmacological Insights

The pharmacological profile of triazoles highlights their versatility as therapeutic agents. They are known to act on multiple biological targets, including enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways . The incorporation of methoxy and thiophene groups into the triazole structure can enhance solubility and bioavailability.

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Potential: Triazolo-pyridazine derivatives with benzamide groups () exhibit antimicrobial activity, suggesting the target’s acrylamide-thiophene combination could broaden spectrum or potency .
  • Safety and Solubility : The 4-methoxyphenyl group in and the target’s 2-methoxyphenyl moiety may improve pharmacokinetic profiles by enhancing solubility .

Q & A

Basic Research Question: How can the synthetic yield of (E)-3-(2-methoxyphenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide be optimized?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, including heterocyclic ring formation, acrylamide coupling, and functional group modifications. Key optimization strategies include:

  • Step-wise monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and intermediate purity .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while ethers (e.g., THF) improve nucleophilic substitution efficiency .
  • Catalyst optimization : Employ palladium catalysts for Suzuki-Miyaura couplings (if applicable) or acid/base catalysts for condensation steps .
  • Temperature control : Maintain 60–80°C for amide bond formation to minimize side reactions .

Advanced Research Question: What strategies resolve contradictions in reported biological activities of structurally similar triazolo-pyridazine derivatives?

Methodological Answer:
Discrepancies in bioactivity data often arise from assay conditions or structural variations. To address this:

  • Orthogonal assays : Validate target binding using surface plasmon resonance (SPR) and cellular assays (e.g., luciferase reporters) .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. chloro groups on phenyl rings) using computational docking (e.g., AutoDock Vina) .
  • Metabolic stability testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Basic Research Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of the triazolo-pyridazine core and acrylamide geometry (E/Z configuration) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects impurities .
  • HPLC-PDA : Purity assessment (>95%) and identification of by-products (e.g., hydrolyzed acrylamide) .

Advanced Research Question: How do electronic effects of substituents influence the compound's reactivity in nucleophilic environments?

Methodological Answer:

  • Computational modeling : Density Functional Theory (DFT) calculations predict electron density at the acrylamide carbonyl group, which correlates with susceptibility to nucleophilic attack .
  • Experimental validation : React the compound with thiols (e.g., glutathione) under physiological pH (7.4) and monitor adduct formation via LC-MS .
  • Substituent tuning : Electron-withdrawing groups (e.g., nitro) on the phenyl ring increase electrophilicity, enhancing reactivity with cysteine residues in proteins .

Basic Research Question: What purification challenges arise during synthesis, and how are they addressed?

Methodological Answer:

  • By-product removal : Use silica gel chromatography with gradient elution (hexane/ethyl acetate to DCM/methanol) to separate unreacted thiophene or triazolo-pyridazine precursors .
  • Crystallization optimization : Recrystallize from ethanol/water mixtures to improve purity while retaining stereochemical integrity .

Advanced Research Question: What mechanistic insights explain the compound's potential as a kinase inhibitor?

Methodological Answer:

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, BRAF) using ATP-binding assays .
  • Binding mode analysis : X-ray crystallography or cryo-EM reveals interactions between the methoxyphenyl group and hydrophobic kinase pockets .
  • Allosteric modulation studies : Use isothermal titration calorimetry (ITC) to assess non-competitive inhibition mechanisms .

Advanced Research Question: How can in vivo off-target effects be minimized during preclinical evaluation?

Methodological Answer:

  • Proteome-wide profiling : Utilize chemical proteomics (e.g., activity-based protein profiling) to identify unintended targets .
  • Metabolite identification : LC-MS/MS detects reactive metabolites that may cause toxicity .
  • Dose-ranging studies : Establish a therapeutic index (TI) using rodent models to balance efficacy and safety .

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